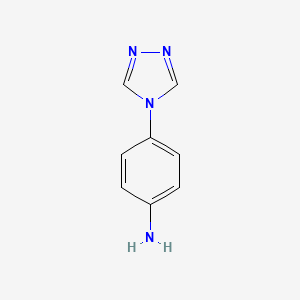

4-(4H-1,2,4-triazol-4-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,2,4-triazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-1-3-8(4-2-7)12-5-10-11-6-12/h1-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPIRJPTGGFWIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424625 | |

| Record name | 4-(4H-1,2,4-Triazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52761-74-7 | |

| Record name | 4-(4H-1,2,4-Triazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 4-(4H-1,2,4-Triazol-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-(4H-1,2,4-triazol-4-yl)aniline. This molecule is of significant interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole moiety in a wide range of pharmacologically active agents. This document outlines a plausible synthetic pathway, details the necessary experimental protocols, and presents the expected characterization data. The information is structured to be a valuable resource for researchers engaged in the synthesis of novel triazole derivatives and the development of new therapeutic agents.

Introduction

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] The incorporation of an aniline moiety, specifically at the N-4 position of the triazole ring, provides a versatile handle for further chemical modifications, making this compound a key intermediate for the synthesis of diverse compound libraries. This guide details a robust synthetic route and the analytical techniques required for the unambiguous identification and characterization of this target compound.

Synthetic Pathway

A logical and efficient synthetic approach to this compound involves a two-step process. The first step is the formation of the 4-substituted-4H-1,2,4-triazole ring, followed by the reduction of a nitro group to the desired aniline. A well-established method for the formation of 4-substituted-1,2,4-triazoles is the Einhorn-Brunner reaction, which involves the condensation of a hydrazine with a diacylamine.[3][4][5][6]

A plausible synthetic route starting from the readily available 4-nitrophenylhydrazine is outlined below.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthetic pathway.

Synthesis of 4-(4-Nitrophenyl)-4H-1,2,4-triazole

This procedure is based on the principles of the Einhorn-Brunner reaction for the formation of 4-substituted-1,2,4-triazoles.

Materials and Reagents:

-

4-Nitrophenylhydrazine

-

Formic acid

-

Formamide

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve 4-nitrophenylhydrazine in ethanol.

-

Add an equimolar amount of formic acid to the solution and reflux the mixture for 4-6 hours to form N'-(4-nitrophenyl)formohydrazide.

-

After cooling, the intermediate hydrazide may precipitate and can be collected by filtration.

-

The crude hydrazide is then mixed with an excess of formamide.

-

The mixture is heated to 150-180 °C for 4-6 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into ice-water.

-

The precipitated solid, 4-(4-nitrophenyl)-4H-1,2,4-triazole, is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Synthesis of this compound

This step involves the reduction of the nitro group of the previously synthesized intermediate.

Materials and Reagents:

-

4-(4-Nitrophenyl)-4H-1,2,4-triazole

-

Tin(II) chloride dihydrate (SnCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

Suspend 4-(4-nitrophenyl)-4H-1,2,4-triazole in ethanol in a round-bottom flask.

-

Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid.

-

The reaction mixture is stirred at room temperature or gently heated (50-60 °C) for several hours until the starting material is consumed (monitored by TLC).

-

After completion, the mixture is cooled, and the pH is adjusted to be basic (pH > 8) by the slow addition of a concentrated sodium hydroxide solution.

-

The resulting mixture is extracted several times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization.

An alternative reduction method involves catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a suitable solvent like methanol or ethanol.[7]

Characterization Data

The synthesized this compound should be characterized by various spectroscopic methods and physical constant determination to confirm its identity and purity.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₈N₄ |

| Molecular Weight | 160.18 g/mol |

| Appearance | Solid |

| Melting Point | To be determined |

| Yield | To be determined |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on known data for similar compounds.[8][9][10]

| Technique | Expected Data |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~8.3 (s, 2H, Triazole-H), ~7.2-7.4 (d, 2H, Ar-H), ~6.6-6.8 (d, 2H, Ar-H), ~5.5 (s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~145-150 (Triazole-C), ~140-145 (Ar-C-NH₂), ~125-130 (Ar-CH), ~115-120 (Ar-CH), ~120-125 (Ar-C-Triazole) |

| FTIR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching of NH₂), ~3100 (C-H stretching of triazole), ~3050 (C-H stretching of aromatic ring), ~1620 (N-H bending of NH₂), ~1590, 1500 (C=C stretching of aromatic ring), ~1540 (N=N stretching of triazole), ~1450 (C=N stretching of triazole) |

| Mass Spectrometry (EI) | m/z (%): 160 (M⁺), and other fragmentation peaks. |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed two-step synthesis is based on established chemical principles and utilizes readily available starting materials. The comprehensive characterization data provided will aid researchers in confirming the structure and purity of the synthesized compound. This information is intended to facilitate the work of scientists in the fields of medicinal chemistry and drug discovery, enabling the efficient synthesis of this valuable building block for the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | MDPI [mdpi.com]

- 3. Einhorn-Brunner-Reaktion – Wikipedia [de.wikipedia.org]

- 4. Einhorn-Brunner Reaction [drugfuture.com]

- 5. Einhorn-Brunner Reaction [drugfuture.com]

- 6. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 7. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]

- 8. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity » Growing Science [growingscience.com]

- 9. researchgate.net [researchgate.net]

- 10. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]

An In-Depth Technical Guide on the Chemical Properties and Structure of 4-(4H-1,2,4-triazol-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4H-1,2,4-triazol-4-yl)aniline is a heterocyclic compound incorporating both a phenylamine (aniline) and a 1,2,4-triazole ring system. The unique electronic and structural features of the 1,2,4-triazole moiety make it a significant pharmacophore in medicinal chemistry. Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] This technical guide provides a comprehensive overview of the available chemical properties and structural information for this compound, aimed at supporting research and development efforts in the pharmaceutical and chemical sciences.

Chemical Structure and Identification

The chemical structure of this compound consists of an aniline ring substituted at the para-position with the nitrogen atom at the 4-position of a 4H-1,2,4-triazole ring.

Molecular Structure:

References

A Technical Guide to the Physicochemical Properties of 4-(4H-1,2,4-triazol-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 4-(4H-1,2,4-triazol-4-yl)aniline. This molecule is of interest to researchers in medicinal chemistry and materials science due to the versatile nature of the 1,2,4-triazole ring system, which is a key component in a wide range of biologically active compounds. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes a significant biological pathway associated with 1,2,4-triazole derivatives.

Core Physicochemical Data

The following tables present a summary of the available quantitative data for this compound and its isomers. It is important to note that experimentally determined data for the target compound is limited in the public domain; therefore, data from closely related isomers and predicted values are included for comparative purposes and are clearly indicated.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 52761-74-7 | [1][2][3] |

| Molecular Formula | C₈H₈N₄ | [3][4][5][6] |

| Molecular Weight | 160.18 g/mol | [3][4][5][6] |

Table 1: General Identifiers for this compound.

| Property | Value | Notes |

| Melting Point | 160-162 °C (433-435 K) | Experimental value for the isomer 4-(1,2,4-triazol-1-yl)aniline.[4] |

| Boiling Point | 418.6 ± 47.0 °C | Predicted value for the isomer 4-(4H-1,2,4-triazol-3-yl)aniline.[6] |

| Density | 1.315 ± 0.06 g/cm³ | Predicted value for the isomer 4-(4H-1,2,4-triazol-3-yl)aniline.[6] |

| Water Solubility | Highly soluble | General property of the parent compound, 4-amino-1,2,4-triazole.[7] Specific quantitative data for the title compound is not readily available. |

| pKa | 10.22 ± 0.20 | Predicted value for the isomer 4-(4H-1,2,4-triazol-3-yl)aniline.[6] |

| LogP | 1.15 to 3.28 | Experimental range for a series of aniline derivatives containing a 1,2,3-triazole system, indicating moderate lipophilicity.[8] Specific data for the title compound is not available. |

Table 2: Physical and Chemical Properties.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): A proton NMR spectrum for this compound is available in spectral databases.[9][10] Typically, the spectrum of related aromatic triazole derivatives is recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.[11][12] The spectrum would be expected to show signals corresponding to the protons on the aniline ring and the triazole ring.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum of aniline-containing compounds typically displays N-H stretching vibrations in the region of 3300-3500 cm⁻¹ and aromatic C-H stretching above 3000 cm⁻¹.[13] The spectrum for this compound would also exhibit characteristic peaks for the triazole ring.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published. However, based on established methods for the synthesis of related 1,2,4-triazole derivatives, a plausible synthetic route and standard characterization procedures can be outlined.

Synthesis of this compound

A common method for the synthesis of N-aryl-1,2,4-triazoles involves the reaction of an arylhydrazine with a one-carbon source, followed by cyclization. An alternative approach, adapted from the synthesis of the isomer 4-(1,2,4-triazol-1-yl)aniline, involves the nucleophilic substitution of a nitroaromatic compound followed by reduction.[4]

Protocol: Synthesis of 4-(1,2,4-Triazol-1-yl)aniline (Isomer)

-

Step 1: Synthesis of 1-(4-nitrophenyl)-1H-1,2,4-triazole:

-

1,2,4-Triazole is added portion-wise to a suspension of sodium hydride in dry dimethylformamide (DMF) at 0°C.

-

The reaction mixture is stirred at this temperature for 30 minutes.

-

A solution of 4-fluoronitrobenzene in dry DMF is then added.

-

The reaction is stirred at room temperature for 18 hours.

-

The reaction is quenched with ice water and the product is extracted with ethyl acetate.

-

The organic layer is concentrated to yield the nitro compound intermediate.[4]

-

-

Step 2: Reduction to 4-(1,2,4-triazol-1-yl)aniline:

-

The nitro compound intermediate is dissolved in methanol.

-

Hydrogenation is carried out using 10% palladium on carbon as a catalyst under hydrogen pressure.

-

After the reaction is complete, the catalyst is filtered off.

-

The filtrate is concentrated to afford the final product, which can be recrystallized from ethanol.[4]

-

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).[11][12]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.[14]

-

Biological Activity and Signaling Pathways

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, present in numerous antifungal, antiviral, and anticancer agents. Derivatives of 1,2,4-triazole have been shown to exhibit a wide range of biological activities.

Notably, some 1,2,4-triazole derivatives have been identified as potential neuroprotective agents that can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[14] This pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of activators, such as certain triazole compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of various antioxidant and cytoprotective genes.

Conclusion

This compound is a compound with significant potential in various research and development fields. While specific experimental data for this molecule is sparse, the information available for its isomers and related compounds provides a solid foundation for its synthesis, characterization, and potential biological applications. The 1,2,4-triazole moiety imparts a high degree of chemical versatility and biological relevance, making this class of compounds a continued focus for the development of new therapeutic agents and functional materials. Further experimental investigation is warranted to fully elucidate the physicochemical and biological profile of this compound.

References

- 1. 52761-74-7|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - CAS:52761-74-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. 4-(1,2,4-Triazol-1-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8H8N4 | CID 6492920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(4H-1,2,4-triazol-3-yl)aniline | 4922-51-4 [amp.chemicalbook.com]

- 7. 4 Amino 1,2,4 Triazole - Riddhi Pharma [riddhipharmaindia.com]

- 8. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. elar.urfu.ru [elar.urfu.ru]

- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 13. researchgate.net [researchgate.net]

- 14. eng.uc.edu [eng.uc.edu]

A Technical Guide to the Crystal Structure of 4-(1,2,4-Triazol-1-yl)aniline

This technical guide provides an in-depth analysis of the crystal structure of 4-(1,2,4-triazol-1-yl)aniline, a molecule of interest to researchers, scientists, and professionals in drug development. The document details the crystallographic data, experimental protocols for its synthesis and characterization, and the key intermolecular interactions that define its solid-state architecture.

Molecular Structure and Crystallographic Data

The compound, with the chemical formula C₈H₈N₄, crystallizes in a monoclinic system.[1] The triazole and benzene rings are not coplanar, exhibiting a dihedral angle of 34.57 (7)° between them.[1][2] The crystal structure is stabilized by a network of intermolecular interactions, including N—H⋯N and C—H⋯N hydrogen bonds, as well as aromatic π–π stacking.[1][2]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₈H₈N₄ |

| Formula weight | 160.18 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 5.5488 (1) Åb = 7.3656 (2) Åc = 19.5477 (5) Åβ = 99.416 (2)° |

| Volume | 788.15 (3) ų |

| Z | 4 |

| Density (calculated) | 1.350 Mg/m³ |

| Absorption coefficient | 0.09 mm⁻¹ |

| F(000) | 336 |

| Crystal size | 0.50 × 0.42 × 0.14 mm |

| Theta range for data collection | 2.5 to 30.0° |

| Index ranges | -8 ≤ h ≤ 8, -10 ≤ k ≤ 10, -27 ≤ l ≤ 27 |

| Reflections collected | 8036 |

| Independent reflections | 2160 [R(int) = 0.030] |

| Completeness to theta = 25.242° | 100.0 % |

| Absorption correction | Multi-scan |

| Max. and min. transmission | 0.988 and 0.957 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2160 / 0 / 110 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.044, wR2 = 0.118 |

| R indices (all data) | R1 = 0.054, wR2 = 0.124 |

| Largest diff. peak and hole | 0.23 and -0.17 e.Å⁻³ |

Source: Acta Crystallographica Section E: Crystallographic Communications[1]

Experimental Protocols

The synthesis and crystallization of 4-(1,2,4-triazol-1-yl)aniline involve a two-step chemical synthesis followed by single-crystal X-ray diffraction for structural elucidation.

Synthesis of 4-(1,2,4-Triazol-1-yl)aniline

The synthesis is a two-step process starting from 1,2,4-triazole and 4-fluoronitrobenzene.[1]

Step 1: Synthesis of the Nitro Intermediate 1,2,4-Triazole is added to a suspension of sodium hydride in dry dimethylformamide (DMF) at 0°C.[1] After stirring, a solution of 4-fluoronitrobenzene in dry DMF is added, and the reaction mixture is stirred at room temperature for 18 hours.[1] The reaction is quenched with ice water and extracted with ethyl acetate. The organic layer is concentrated to yield the nitro compound intermediate as a yellow solid.[1]

Step 2: Hydrogenation to the Final Product The nitro intermediate is dissolved in methanol and hydrogenated using 10% palladium on carbon as a catalyst under a hydrogen pressure of 3 kg.[1] After the reaction, the catalyst is filtered off, and the filtrate is concentrated to afford the title compound as a yellow solid.[1]

Crystallization and Structure Determination

The final product is recrystallized from ethanol to obtain yellow block-like crystals suitable for X-ray diffraction.[1]

Data Collection and Refinement A single crystal of suitable dimensions is mounted on a diffractometer. For this compound, a Bruker SMART APEXII CCD diffractometer was used.[1] Data is collected at a controlled temperature (296 K) using Mo Kα radiation.[1] The collected data is then processed, and the structure is solved and refined using software such as SHELXTL.[1]

Biological Relevance

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties.[1][3][4][5] The incorporation of an aryl group, such as the aniline moiety in the title compound, can significantly enhance these biological activities.[1] While specific signaling pathways for 4-(1,2,4-triazol-1-yl)aniline are not detailed in the crystallographic literature, the structural information is crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents based on the 1,2,4-triazole scaffold.

Conclusion

The crystal structure of 4-(1,2,4-triazol-1-yl)aniline has been thoroughly characterized, providing valuable insights into its three-dimensional arrangement and intermolecular interactions. The detailed experimental protocols for its synthesis and crystallographic analysis serve as a solid foundation for further research into its chemical modifications and potential pharmacological applications. This technical guide consolidates the key structural and experimental data to aid researchers in the fields of medicinal chemistry and materials science.

References

- 1. 4-(1,2,4-Triazol-1-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. Analysis of biological properties of 1,2,4-triazole-containing compounds (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

4-(4H-1,2,4-Triazol-4-yl)aniline: A Scaffolding Approach to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4H-1,2,4-triazol-4-yl)aniline is a heterocyclic amine that has garnered significant attention in medicinal chemistry. While not an active therapeutic agent itself, it serves as a crucial starting material and structural motif—a scaffold—for the synthesis of a diverse array of biologically active compounds. The 1,2,4-triazole ring system is a key feature in numerous clinically approved drugs, valued for its metabolic stability, hydrogen bonding capabilities, and dipole character, which facilitate strong interactions with biological targets.[1] This guide explores the role of this compound as a precursor to novel therapeutic agents and details the mechanisms of action of its prominent derivatives.

The Role of this compound in Synthesis

The primary utility of this compound lies in its versatile chemical reactivity, enabling the construction of more complex molecules. The aniline moiety provides a reactive site for various chemical transformations, including acylation, alkylation, and condensation reactions, allowing for the attachment of diverse functional groups and the creation of extensive compound libraries for biological screening.

A general synthetic workflow for utilizing this scaffold is outlined below.

Caption: Synthetic pathways from this compound.

Mechanisms of Action of Key Derivatives

Derivatives synthesized from this compound have shown a wide range of pharmacological activities, including anticonvulsant, antifungal, and anticancer effects.

Anticonvulsant Activity

A significant area of investigation for derivatives of this compound is in the treatment of epilepsy. The mechanism of action for many of these compounds is centered on the enhancement of GABAergic neurotransmission.

Signaling Pathway:

Caption: GABAergic signaling pathway for anticonvulsant derivatives.

N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives have demonstrated potent anticonvulsant properties in preclinical models.[2][3] These compounds are believed to exert their effects by binding to the benzodiazepine site of the GABA-A receptor, which enhances the influx of chloride ions and leads to hyperpolarization of the neuronal membrane.[2] This increased inhibition in the central nervous system raises the seizure threshold.

Quantitative Data:

| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) |

| 6f | 13.1 | 19.7 |

| 6l | 9.1 | 19.0 |

Data from in vivo rodent models. MES (Maximal Electroshock) and scPTZ (subcutaneous Pentylenetetrazole) are standard tests for anticonvulsant activity.[3]

Experimental Protocol: Anticonvulsant Screening

A standardized protocol for assessing the anticonvulsant activity of novel compounds involves the following steps:

-

Animal Model: Male Kunming mice (18-22 g) are used.

-

Compound Administration: Test compounds are suspended in 0.5% carboxymethylcellulose sodium (CMC-Na) and administered intraperitoneally (i.p.).

-

Maximal Electroshock (MES) Test:

-

An electrical stimulus (50 mA, 0.2 s, 60 Hz) is delivered via corneal electrodes 30 minutes after compound administration.

-

The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

-

-

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Pentylenetetrazole (85 mg/kg) is injected subcutaneously 30 minutes after compound administration.

-

The endpoint is the failure to observe a 5-second clonic seizure within 30 minutes.

-

-

Data Analysis: The median effective dose (ED50) is calculated using the Bliss method.

Antifungal Activity

The 1,2,4-triazole nucleus is the cornerstone of many azole antifungal agents. These drugs function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.

Signaling Pathway:

Caption: Mechanism of action for azole antifungal agents.

This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts membrane integrity and function, ultimately leading to fungal cell death.

Experimental Protocol: Antifungal Susceptibility Testing

The in vitro antifungal activity of 1,2,4-triazole derivatives can be determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

-

Fungal Strains: Clinically relevant fungal strains such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans are used.

-

Medium: RPMI 1640 medium is used for the assay.

-

Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in the microtiter plates.

-

Inoculation: Fungal inocula are prepared and adjusted to a specific concentration, then added to the wells.

-

Incubation: Plates are incubated at 35°C for 24-48 hours.

-

Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Anticancer Activity

Derivatives of this compound have also been explored as potential anticancer agents. For example, novel indolyl 1,2,4-triazole derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6.[5]

Signaling Pathway:

Caption: Inhibition of the CDK4/6 pathway by triazole derivatives.

CDK4 and CDK6 are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest at the G1/S checkpoint, ultimately inducing apoptosis in cancer cells.[5]

Quantitative Data:

| Compound | CDK4 IC50 (µM) | CDK6 IC50 (µM) | MCF-7 IC50 (µM) |

| Vf | N/A | N/A | 2.91 |

| Vg | N/A | N/A | 0.891 |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity or cell growth. MCF-7 is a human breast cancer cell line.[5]

Experimental Protocol: In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Culture: Cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

This compound is a valuable scaffold in medicinal chemistry, providing a foundation for the development of a wide range of therapeutic agents. Its derivatives have demonstrated significant potential as anticonvulsants, antifungals, and anticancer agents by targeting key biological pathways. The continued exploration of this chemical space, guided by the principles of rational drug design and supported by robust experimental evaluation, holds promise for the discovery of novel and effective medicines.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Quantum Chemical Studies of 4-(4H-1,2,4-Triazol-4-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical studies of 4-(4H-1,2,4-triazol-4-yl)aniline, a molecule of significant interest in medicinal chemistry and materials science. This document details the computational and experimental methodologies employed to elucidate its structural, electronic, and spectroscopic properties, offering valuable insights for the rational design of novel therapeutic agents and functional materials.

Introduction

The 1,2,4-triazole moiety is a vital heterocyclic scaffold known for its wide range of biological activities, including antifungal, anticancer, and antimicrobial properties.[1][2] The incorporation of an aniline group at the 4-position of the triazole ring in this compound creates a unique electronic structure that warrants detailed investigation. Quantum chemical methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for understanding the molecular properties and reactivity of such compounds at an atomic level.[1]

This guide summarizes the key findings from theoretical and experimental studies, presenting data in a structured format to facilitate comparison and further research.

Molecular Structure and Geometry

Quantum chemical calculations, typically performed using DFT with a basis set such as B3LYP/6-311++G(d,p), are employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental X-ray diffraction data where available.

Table 1: Selected Optimized Geometrical Parameters for 1,2,4-Triazole Derivatives

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (Triazole-Aniline Linkage) | ~1.40 | - | - |

| N-N (Triazole Ring) | ~1.38 | ~108-110 | - |

| C=N (Triazole Ring) | ~1.32 | ~105-112 | - |

| C-C (Benzene Ring) | ~1.39 | ~120 | - |

| Triazole-Benzene Dihedral | - | - | ~30-40 |

Note: The values presented are approximate and are based on typical data for substituted 1,2,4-triazole derivatives. Specific values for this compound would require dedicated computational studies.

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of newly synthesized compounds. DFT calculations can simulate various spectra, which, when compared with experimental results, provide a powerful method for structural confirmation.

Vibrational Spectroscopy (FT-IR and Raman)

The vibrational modes of this compound can be predicted using DFT. The calculated frequencies are typically scaled to correct for anharmonicity and the approximate nature of the theoretical method.

Table 2: Key Vibrational Frequencies for 1,2,4-Triazole Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Aniline) | ~3400-3500 | Stretching vibration of the amine group. |

| C-H Stretch (Aromatic) | ~3000-3100 | Stretching vibrations of C-H bonds in the benzene and triazole rings. |

| C=N Stretch (Triazole) | ~1600-1650 | Characteristic stretching vibration of the triazole ring. |

| C-N Stretch | ~1250-1350 | Stretching vibration of the bond connecting the two rings. |

Note: Experimental spectra for related compounds show characteristic absorption bands for the NH group (3276–3389 cm⁻¹) and C=N group (1620–1625 cm⁻¹).[4]

Electronic Spectroscopy (UV-Vis)

The electronic transitions of a molecule can be investigated using Time-Dependent DFT (TD-DFT). This method provides information about the absorption wavelengths (λ_max), excitation energies, and oscillator strengths of the electronic transitions. These calculations are crucial for understanding the photophysical properties of the molecule.

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity.[1] The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability and reactivity.[1]

Table 3: DFT-Calculated Quantum Chemical Parameters for 1,2,4-Triazole Derivatives

| Parameter | Typical Value | Significance |

| HOMO Energy | -5 to -7 eV | Electron-donating capacity |

| LUMO Energy | -1 to -3 eV | Electron-accepting capacity |

| Energy Gap (ΔE) | 4 to 6 eV | Chemical reactivity and stability |

| Dipole Moment | 2 to 5 Debye | Molecular polarity |

Note: Specific values are highly dependent on the substituent and the computational method used.

The distribution of HOMO and LUMO across the molecule provides insights into the regions most susceptible to electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule.[1] It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the triazole ring and the amine group are expected to be electron-rich regions, while the hydrogen atoms are electron-poor.

Experimental and Computational Protocols

Synthesis

A general synthetic route to produce functionalized 1,2,4-triazoles involves the reaction of an appropriate hydrazide with a suitable reagent to form the triazole ring.[1] Another common method involves the reaction of 1,2,4-triazole with a substituted fluoro-nitrobenzene, followed by reduction of the nitro group to an amine.[2]

Spectroscopic Characterization

-

FT-IR Spectroscopy: Spectra are typically recorded using KBr pellets on a spectrophotometer in the range of 4000-400 cm⁻¹.

-

¹H and ¹³C NMR Spectroscopy: Spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆) with TMS as an internal standard.

-

UV-Vis Spectroscopy: The absorption spectrum is recorded in a suitable solvent (e.g., ethanol) to determine the electronic transitions.

Computational Details

-

Software: Gaussian and Dalton are commonly used software packages for quantum chemical calculations.[5]

-

Method: Density Functional Theory (DFT) with the B3LYP functional is a widely used method for such studies.

-

Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is generally employed to provide a good balance between accuracy and computational cost.

-

Geometry Optimization: The molecular geometry is optimized to find the minimum energy conformation.

-

Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum and to simulate the IR and Raman spectra.

-

TD-DFT: Time-Dependent DFT is used to calculate the electronic excitation energies and simulate the UV-Vis spectrum.

Visualizations

Caption: Workflow for a combined computational and experimental study.

Caption: Relationship between molecular properties and activity.

Conclusion

Quantum chemical studies provide indispensable insights into the structure, reactivity, and spectroscopic properties of this compound. The synergy between computational predictions and experimental data allows for a thorough understanding of this molecule, paving the way for its application in drug development and materials science. This guide serves as a foundational resource for researchers in the field, summarizing the key theoretical and experimental approaches for the investigation of this important class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-(1,2,4-Triazol-1-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(1,2,4-Triazol-1-yl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-(4H-1,2,4-triazol-4-yl)aniline

Abstract: This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 4-(4H-1,2,4-triazol-4-yl)aniline. Intended for researchers, scientists, and professionals in drug development, this document addresses the current lack of publicly available quantitative solubility data for this compound. It outlines detailed experimental protocols for solubility determination using the established shake-flask method, followed by quantification via High-Performance Liquid Chromatography (HPLC). Furthermore, it presents a structured approach for data presentation and includes visualizations of experimental workflows to guide laboratory practices.

Introduction

This compound is a heterocyclic amine containing both a triazole and an aniline moiety. Such structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as building blocks for larger molecules. The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and purification strategies. A comprehensive understanding of its solubility in various solvents is therefore essential for any research or development application.

This guide provides a systematic methodology for researchers to generate reliable and reproducible solubility data for this compound.

Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of common solvents is not widely available in peer-reviewed literature. The synthesis procedures suggest its formation and purification involve solvents such as Dimethylformamide (DMF), methanol, and ethanol, indicating some degree of solubility in these media. A derivative, 4-amino-4H-1,2,4-triazole, has been noted to be soluble in methanol. The parent heterocycle, 1,2,4-triazole, is reported to be soluble in water, ethanol, methanol, and acetone.

To facilitate a systematic investigation, the following table provides a structured template for recording experimentally determined solubility data in a selection of common laboratory solvents, categorized by polarity.

Table 1: Experimentally Determined Solubility of this compound

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method | Notes |

| Polar Protic | Water | 25 | Shake-Flask/HPLC | |||

| Methanol | 25 | Shake-Flask/HPLC | ||||

| Ethanol | 25 | Shake-Flask/HPLC | ||||

| Isopropanol | 25 | Shake-Flask/HPLC | ||||

| Acetic Acid | 25 | Shake-Flask/HPLC | ||||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask/HPLC | |||

| Dimethylformamide (DMF) | 25 | Shake-Flask/HPLC | ||||

| Acetonitrile | 25 | Shake-Flask/HPLC | ||||

| Acetone | 25 | Shake-Flask/HPLC | ||||

| Non-Polar | Dichloromethane (DCM) | 25 | Shake-Flask/HPLC | |||

| Ethyl Acetate | 25 | Shake-Flask/HPLC | ||||

| Toluene | 25 | Shake-Flask/HPLC | ||||

| Hexane | 25 | Shake-Flask/HPLC | ||||

| Aqueous Buffers | pH 1.2 (Simulated Gastric) | 37 | Shake-Flask/HPLC | |||

| pH 4.5 (Acetate Buffer) | 37 | Shake-Flask/HPLC | ||||

| pH 6.8 (Phosphate Buffer) | 37 | Shake-Flask/HPLC |

Experimental Protocols

To ensure accuracy and reproducibility, standardized methods for solubility determination are crucial. The following protocols describe the equilibrium shake-flask method, considered the gold standard for solubility measurement, and a suitable HPLC method for quantification.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance

-

2 mL glass vials with screw caps and PTFE septa

-

Constant temperature orbital shaker/incubator

-

Centrifuge

-

Syringes (1 mL) and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial. An amount that ensures undissolved solid remains at equilibrium is essential (e.g., ~10 mg).

-

Add a known volume of the selected solvent (e.g., 1.0 mL) to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typical. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to sediment. For faster separation, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent (typically the mobile phase for HPLC) to a concentration that falls within the linear range of the calibration curve.

-

Quantify the concentration of the diluted sample using a validated HPLC-UV method as described in Protocol 3.2.

-

Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent.

-

Protocol 2: Quantification by Reversed-Phase HPLC

Instrumentation and Reagents:

-

HPLC System: Equipped with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

-

Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Reagents: Acetonitrile (HPLC grade), Water (HPLC or Milli-Q grade), Formic acid or Phosphoric acid.

-

Standards: High-purity this compound.

Chromatographic Conditions (Suggested Starting Point):

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water with 0.1% Formic Acid. A typical starting point could be an isocratic mixture of 30:70 (v/v) Acetonitrile:Water. The ratio should be optimized to achieve a good peak shape and retention time (typically 3-10 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Scan for the UV maximum (λmax) of the analyte. A wavelength around 254 nm is often a suitable starting point for aromatic compounds.

-

Injection Volume: 10 µL.

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Perform serial dilutions from the stock solution to prepare a series of at least five calibration standards of known concentrations.

-

-

Calibration Curve:

-

Inject the standard solutions into the HPLC system.

-

Construct a calibration curve by plotting the peak area recorded by the detector against the known concentration of each standard.

-

Perform a linear regression analysis on the data. The curve should have a correlation coefficient (r²) of ≥ 0.999.

-

-

Sample Quantification:

-

Inject the prepared (and diluted) samples from the solubility experiment (Protocol 3.1).

-

Determine the concentration of the analyte in the diluted samples using the linear regression equation from the calibration curve.

-

Visualized Workflows and Relationships

Diagrams created with Graphviz provide a clear visual representation of experimental processes and logical flows.

Caption: Experimental workflow for quantitative solubility determination.

Caption: Logical flow for qualitative solubility classification.

Thermal Stability of 4-(4H-1,2,4-triazol-4-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4H-1,2,4-triazol-4-yl)aniline is a heterocyclic aromatic amine of interest in medicinal chemistry and materials science due to the versatile reactivity of the triazole and aniline moieties. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in drug development where processing and shelf-life are paramount. Understanding the decomposition temperature and thermal behavior is essential for ensuring the integrity and safety of the compound.

Estimated Thermal Properties and Comparative Data

Direct TGA and DSC data for this compound are not currently available. However, by examining the thermal properties of related compounds, we can infer its likely stability. Aromatic amines and 1,2,4-triazole derivatives exhibit a wide range of decomposition temperatures, largely dependent on their specific substituents.

Generally, the introduction of a triazole ring to an aniline backbone is expected to increase the thermal stability compared to aniline alone, due to the high thermal resilience of the triazole heterocycle. The decomposition of such a molecule would likely be a multi-step process, with initial degradation potentially involving the substituent groups, followed by the cleavage of the phenyl-triazole bond and eventual breakdown of the heterocyclic and aromatic rings.

For context, a selection of thermal decomposition data for various triazole derivatives is presented below.

| Compound Name | Analysis Type | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Reference |

| 1,2,4-Triazole | DTA | - | 210.42 | --INVALID-LINK-- |

| A substituted 1,2,4-triazole derivative (MM4e) | TGA | ~200 | - | --INVALID-LINK-- |

| 4,4′-Azobis-1,2,4-triazole (ATRZ) | TGA | 283.7 | - | --INVALID-LINK--[1] |

| 4,4′-Azobis-1,2,4-triazole (ATRZ) | DSC | 282.0 | 308.9 | --INVALID-LINK--[1] |

Table 1: Comparative Thermal Analysis Data of 1,2,4-Triazole Derivatives.

Based on this comparative data, it is reasonable to hypothesize that this compound will exhibit good thermal stability, with an onset of decomposition likely occurring above 200 °C.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be performed. The following are detailed, generalized protocols for the analysis of a solid organic compound like the one .

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to characterize its mass loss as a function of temperature.

Instrumentation: A PerkinElmer TGA (Model No. Pyris-1) or similar thermogravimetric analyzer.[2][3]

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the dried this compound sample into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the TGA furnace.

-

Purge the furnace with an inert nitrogen atmosphere at a flow rate of 20-50 mL/min to prevent oxidative degradation.[1]

-

-

Temperature Program:

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition is determined by the intersection of the baseline tangent with the tangent of the mass loss curve.

-

The resulting TGA thermogram will show the percentage of weight loss versus temperature.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

Instrumentation: A PerkinElmer DSC (Model No. Pyris-1) or similar differential scanning calorimeter.[2][3]

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan. Seal the pan hermetically.

-

Instrument Setup:

-

Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

-

Purge the cell with an inert nitrogen atmosphere at a flow rate of 20-50 mL/min.[1]

-

-

Temperature Program:

-

Data Analysis:

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Endothermic events (e.g., melting) will appear as peaks pointing down, while exothermic events (e.g., decomposition) will appear as peaks pointing up.

-

The melting point is determined at the onset of the melting endotherm. The decomposition temperature is determined from the onset of the exothermic peak.

-

Synthetic Pathway and Experimental Workflow

While the exact synthesis of this compound is not detailed in the provided search results, a plausible synthetic route can be inferred from the synthesis of the isomeric 4-(1,2,4-triazol-1-yl)aniline.[4] The following workflow outlines a logical approach to the synthesis of the target compound.

Caption: Proposed synthetic workflow for this compound.

This proposed synthesis involves the initial formation of a formamide from p-nitroaniline, followed by a cyclization reaction with hydrazine to form the triazole ring. The final step is the reduction of the nitro group to the corresponding aniline.

Logical Relationships in Thermal Analysis

The relationship between TGA and DSC is crucial for a complete understanding of the thermal behavior of a compound. The following diagram illustrates the logical flow of information between these two techniques.

Caption: Logical relationship between TGA and DSC for thermal profile determination.

Conclusion

While direct experimental data on the thermal stability of this compound is lacking, a comprehensive analysis of related compounds suggests it is a thermally stable molecule, likely decomposing at temperatures above 200 °C. The provided experimental protocols for TGA and DSC offer a clear roadmap for the empirical determination of its thermal properties. The outlined synthetic workflow provides a logical pathway for its preparation. For drug development and materials science applications, the thermal characterization of this compound is a critical step in ensuring its viability and safety.

References

The Chemistry and Therapeutic Potential of 4-(4H-1,2,4-triazol-4-yl)aniline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. This technical guide focuses on a specific derivative, 4-(4H-1,2,4-triazol-4-yl)aniline, providing a comprehensive overview of its history, synthesis, and known biological activities. While specific data for this particular isomer is limited in publicly available literature, this document consolidates the existing knowledge and provides context based on the broader class of 1,2,4-triazole derivatives. This guide aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, highlighting the potential of this scaffold and identifying areas for future investigation.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The journey of 1,2,4-triazole chemistry began in 1885 with the first reported synthesis of a derivative by Swedish chemist J.A. Bladin.[1] Since then, this five-membered heterocyclic ring, containing three nitrogen atoms at positions 1, 2, and 4, has become a "privileged scaffold" in drug discovery. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capabilities, and dipole character, allow for favorable interactions with various biological targets.

Derivatives of 1,2,4-triazole have demonstrated a remarkable breadth of pharmacological activities, including antifungal, antibacterial, antiviral, anticonvulsant, and anticancer properties.[2][3][4][5] This has led to the development of numerous successful drugs across different therapeutic areas. This guide will now narrow its focus to the specific isomer, this compound, exploring its known characteristics and potential for further development.

History and Discovery of this compound

While the broader class of 1,2,4-triazoles has a rich history, specific information regarding the initial discovery and historical development of this compound is not well-documented in readily accessible scientific literature. Its emergence is likely intertwined with the broader exploration of substituted 4-amino-4H-1,2,4-triazoles as versatile intermediates in the synthesis of more complex heterocyclic systems with potential biological activities. The primary focus in the literature has often been on the therapeutic applications of the final derivatives rather than the historical timeline of each specific intermediate.

Synthesis and Characterization

The synthesis of this compound can be approached through the reaction of 4-amino-4H-1,2,4-triazole with a suitable phenylating agent or by constructing the triazole ring onto a pre-existing aniline derivative. While a specific, detailed experimental protocol for the direct synthesis of this compound is not explicitly detailed in the reviewed literature, a plausible synthetic route can be adapted from established methods for the synthesis of related 4-aryl-4H-1,2,4-triazoles.

General Synthetic Workflow

The synthesis of this compound would likely proceed through the reaction of a protected p-phenylenediamine derivative with a reagent that can form the 1,2,4-triazole ring, followed by deprotection. A logical workflow for this synthesis is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 4-(4H-1,2,4-triazol-4-yl)aniline Derivatives: A Detailed Protocol for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 4-(4H-1,2,4-triazol-4-yl)aniline and its derivatives, compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The 1,2,4-triazole moiety is a key pharmacophore found in a range of clinically approved drugs, exhibiting antifungal, antiviral, anticancer, and anticonvulsant properties.[1] This protocol details a common and effective synthetic route, outlines the necessary reagents and conditions, and provides a framework for the synthesis of various derivatives. Characterization data and potential applications in drug discovery, particularly as anticonvulsant and kinase inhibitors, are also discussed.

Introduction

The 1,2,4-triazole ring is a five-membered heterocyclic scaffold that has garnered substantial attention in drug discovery. Its unique structural features, including hydrogen bonding capability and dipole character, allow for high-affinity interactions with biological targets.[1] Derivatives of this compound have emerged as promising candidates for the development of novel therapeutics. For instance, various analogs have demonstrated potent anticonvulsant activity, while others have been investigated as dual inhibitors of EGFR and VEGFR-2 for cancer therapy.[2][3] This protocol provides a standardized procedure for the synthesis of the core this compound structure and subsequent derivatization.

Synthetic Protocol

A widely utilized method for the synthesis of this compound involves a multi-step process commencing with the reaction of p-nitroaniline with N,N-dimethylformamide azine, followed by cyclization and subsequent reduction of the nitro group. An alternative and often high-yielding approach involves the coupling of 4-bromoaniline with 1,2,4-triazole.[3] The following protocol details a general procedure for the synthesis of the parent compound and its derivatization.

Materials and Reagents

-

p-Nitroaniline

-

N,N-Dimethylformamide azine (or N,N-Dimethylformamide dimethyl acetal)

-

Formic acid

-

Hydrazine hydrate

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Methanol

-

Ethyl acetate

-

Dichloromethane

-

Triethylamine

-

Substituted benzoyl chlorides or other acylating agents

-

Silica gel for column chromatography

Experimental Procedure

Step 1: Synthesis of N'-(4-nitrophenyl)-N,N-dimethylformimidamide

-

In a round-bottom flask, dissolve p-nitroaniline in N,N-dimethylformamide.

-

Add N,N-dimethylformamide azine (or N,N-dimethylformamide dimethyl acetal) to the solution.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain the intermediate.

Step 2: Synthesis of 4-(4-nitrophenyl)-4H-1,2,4-triazole

-

To a solution of the intermediate from Step 1 in formic acid, add hydrazine hydrate.

-

Heat the mixture at reflux for 8-12 hours.

-

After cooling, pour the reaction mixture into water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

-

The precipitated solid is filtered, washed with water, and dried.

Step 3: Synthesis of this compound

-

In a flask equipped with a reflux condenser, suspend 4-(4-nitrophenyl)-4H-1,2,4-triazole in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux and stir vigorously for 2-4 hours.

-

Monitor the reduction of the nitro group by TLC.

-

After the reaction is complete, filter the hot solution through a pad of celite to remove the iron catalyst.

-

Evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Step 4: Synthesis of N-(4-(4H-1,2,4-triazol-4-yl)phenyl)amide Derivatives

-

Dissolve this compound in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Add triethylamine to act as a base.

-

Cool the mixture in an ice bath.

-

Slowly add the desired substituted benzoyl chloride or another acylating agent.

-

Allow the reaction to stir at room temperature for 4-8 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.

-

Purify the final product by column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for synthesized this compound derivatives.

Table 1: Physicochemical and Yield Data for Synthesized Derivatives

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| Parent Aniline | C₈H₈N₄ | 160.18 | 127-128 | 90 |

| Derivative 6a | C₁₅H₁₂N₄O | 264.28 | - | - |

| Derivative 6f | C₁₆H₁₄N₄O | 278.31 | - | - |

| Derivative 6l | C₁₇H₁₆N₄O | 292.34 | - | - |

Data compiled from various sources.[3][4] Dashes indicate data not available in the searched literature.

Table 2: Biological Activity Data for Anticonvulsant Derivatives

| Compound ID | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |

| 6f | 13.1 | 19.7 |

| 6l | 9.1 | 19.0 |

MES: Maximal Electroshock test; scPTZ: subcutaneous Pentylenetetrazole test. ED₅₀: 50% effective dose. Data from a study on anticonvulsant activity.[3]

Visualizations

Diagram 1: General Synthetic Workflow

Caption: Synthetic route for this compound and its derivatives.

Diagram 2: Potential Signaling Pathway Inhibition

Caption: Inhibition of EGFR and VEGFR-2 signaling by triazole derivatives.

Discussion and Conclusion

The protocol described provides a reliable and adaptable method for the synthesis of this compound and its derivatives. The parent aniline serves as a versatile intermediate for the introduction of a wide range of substituents, allowing for the exploration of structure-activity relationships. The quantitative data presented highlights the potential of these compounds as potent anticonvulsants and kinase inhibitors.[2][3] The provided diagrams illustrate the key synthetic steps and a potential mechanism of action for anticancer applications. Researchers can utilize this protocol as a foundation for the development of novel therapeutic agents based on the 1,2,4-triazole scaffold. Further studies are warranted to explore the full therapeutic potential of this class of compounds.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

Application Notes and Protocols for 4-(1H-1,2,4-triazol-1-yl)aniline as a Bioactive Molecule Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the use of 4-(1H-1,2,4-triazol-1-yl)aniline as a versatile building block in the synthesis of novel bioactive molecules. The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, known to impart a range of biological activities to parent molecules, including anticancer, antimicrobial, and anticonvulsant properties. The aniline functional group on this scaffold serves as a key handle for introducing chemical diversity through various synthetic transformations, leading to the generation of extensive compound libraries for drug discovery.

Note on Isomer Specificity: The focus of these application notes is on 4-(1H-1,2,4-triazol-1-yl)aniline , where the aniline moiety is attached to the N1 position of the 1,2,4-triazole ring. While the isomeric 4-(4H-1,2,4-triazol-4-yl)aniline (N4-substituted) is also of interest, the current scientific literature predominantly details the synthesis and application of the N1-substituted isomer.

I. Synthesis of the Building Block: 4-(1H-1,2,4-triazol-1-yl)aniline

The primary route for the synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline involves a two-step process starting from 1,2,4-triazole and 4-fluoronitrobenzene.

Experimental Protocol: Synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline[1]

Step 1: Synthesis of 1-(4-nitrophenyl)-1H-1,2,4-triazole

-

Suspend sodium hydride (60% dispersion in mineral oil, 1.47 g, 0.0308 mol) in dry dimethylformamide (DMF, 20 ml) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath.

-

To this suspension, add 1,2,4-triazole (2 g, 0.02 mol) portion-wise, ensuring the temperature remains at 0°C.

-

Stir the reaction mixture at 0°C for 30 minutes.

-

In a separate flask, dissolve 4-fluoronitrobenzene (2.82 g, 0.02 mol) in dry DMF (20 ml).

-

Add the solution of 4-fluoronitrobenzene dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 18 hours.

-

Upon completion (monitored by TLC), quench the reaction by carefully pouring the mixture into ice water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and concentrate under reduced pressure to yield the crude 1-(4-nitrophenyl)-1H-1,2,4-triazole as a yellow solid (yield: 3 g). This intermediate can be used in the next step without further purification.

Step 2: Reduction to 4-(1H-1,2,4-triazol-1-yl)aniline

-

Dissolve the crude 1-(4-nitrophenyl)-1H-1,2,4-triazole (3 g) in methanol (30 ml).

-

Add 10% palladium on carbon (Pd/C, 0.2 g) to the solution.

-

Hydrogenate the mixture in a Parr hydrogenator or a similar apparatus under 3 kg/cm ² of hydrogen pressure.

-

Monitor the reaction until the consumption of hydrogen ceases.

-

After the reaction is complete, carefully filter the catalyst through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to afford the title compound, 4-(1H-1,2,4-triazol-1-yl)aniline, as a yellow solid.

-

Recrystallize the solid from ethanol to obtain pure yellow blocks (Yield: 2.8 g, 60% over two steps).

Synthesis Workflow

II. Application in the Synthesis of Bioactive Molecules

4-(1H-1,2,4-triazol-1-yl)aniline is a versatile precursor for synthesizing a variety of bioactive compounds. The primary amino group allows for the formation of amides, Schiff bases, and other derivatives.

A. Synthesis of Bioactive Amide Derivatives

Amide bond formation is a common strategy to link the 4-(1H-1,2,4-triazol-1-yl)phenyl scaffold to other pharmacophores.

-

Dissolve 4-(1H-1,2,4-triazol-1-yl)aniline (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (Et₃N, 1.2 equivalents), to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add the desired acyl chloride or substituted benzoyl chloride (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

-

After completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

B. Synthesis of Bioactive Schiff Base Derivatives

The condensation of the primary amine with various aldehydes yields Schiff bases (imines), which are themselves a class of bioactive compounds.

-

Dissolve 4-(1H-1,2,4-triazol-1-yl)aniline (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Add the desired aromatic or heterocyclic aldehyde (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry to obtain the pure Schiff base derivative.

Synthetic Workflow for Bioactive Derivatives

III. Biological Activities of Derivatives

Derivatives of 4-(1H-1,2,4-triazol-1-yl)aniline have demonstrated significant potential in various therapeutic areas.

A. Anticancer Activity

Several studies have reported the cytotoxic effects of 1,2,4-triazole derivatives against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | MCF-7 (Breast) | 15.6 - 23.9 | [1][2] |

| HCT-116 (Colon) | 15.6 - 23.9 | [1][2] | |

| Indolyl 1,2,4-triazole derivatives | MCF-7 (Breast) | 0.891 - 36.4 | [3] |

| MDA-MB-231 (Breast) | 1.91 - 81.46 | [3] | |

| N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl) derivative | MCF-7 (Breast) | 1.06 - 2.96 | [4] |

| MDA-MB-231 (Breast) | 0.67 - 0.80 | [4] | |

| SK-BR-3 (Breast) | 0.79 - 1.21 | [4] | |

| 4-Anilinoquinolinylchalcone derivatives | Huh-7 (Liver) | < 2.03 | [5] |

| MDA-MB-231 (Breast) | < 2.03 | [5] |

Many small molecule kinase inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) incorporate nitrogen-containing heterocycles. The inhibition of VEGFR-2 signaling disrupts angiogenesis, a critical process for tumor growth and metastasis.

B. Antimicrobial Activity

Derivatives of 1,2,4-triazoles are well-established antimicrobial agents, particularly as antifungals (e.g., fluconazole). The aniline building block allows for the development of novel antibacterial and antifungal compounds.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| 4-Amino-1,2,4-triazole Schiff bases | S. aureus | 0.264 mM | [6] |

| S. pyogenes | 0.132 mM | [6] | |

| 4-Amino-5-aryl-4H-1,2,4-triazole derivatives | E. coli, B. subtilis, P. aeruginosa | 5 | [6] |

| Nalidixic acid-based 1,2,4-triazole-3-thiones | P. aeruginosa | 16 | [6] |

| 1H-1,2,4-Triazolyl derivatives | B. subtilis, P. fluorescens | 0.4 - 5.4 µM | [7][8] |

| 4-((5-nitrofuran-2-yl)methyleneamino) derivatives | E. coli, S. aureus | 0.039 - 1.25 | [9] |

A common mechanism of action for antibacterial agents is the inhibition of peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell wall.

IV. Conclusion

4-(1H-1,2,4-triazol-1-yl)aniline is a readily accessible and highly versatile building block for the development of novel bioactive molecules. Its synthetic tractability allows for the creation of diverse chemical libraries with potential applications in oncology and infectious diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this valuable scaffold in drug discovery and development. Further investigations into the structure-activity relationships and mechanisms of action of its derivatives are warranted to advance new therapeutic agents.

References

- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]